N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a propanamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent addition of the propanamide moiety. One common method involves the reaction of an aromatic nitrile with sodium azide under acidic conditions to form the tetrazole ring . This intermediate can then be reacted with a suitable amide precursor to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield tetrazole oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its ability to mimic carboxylic acids.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Known for its use in synthesizing oxacyclic building blocks.
Oteseconazole and Quilseconazole: Antifungal drugs that inhibit the fungal enzyme cytochrome P450.
Uniqueness
N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to its specific structure, which combines the tetrazole ring with a propanamide moiety. This combination allows it to exhibit a distinct set of chemical and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H11N5O |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C10H11N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h3-7H,2H2,1H3,(H,12,16) |
InChI Key |
KCUNIIWTWZGOFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
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